2,4-Diamino-6,7-diisopropylpteridine
Overview
Description
2,4-Diamino-6,7-diisopropylpteridine is a pteridine derivative . It is used as a valuable reagent in organic synthesis due to its ability to act as a nucleophile as well as an intermediate in various chemical reactions to synthesize heterocyclic compounds .
Synthesis Analysis
The synthesis of 2,4-Diamino-6,7-diisopropylpteridine involves a solution-processed interface strategy . This compound is used to overcome bulk and interface recombination loss issues in inverted perovskite solar cells .Molecular Structure Analysis
The molecular formula of 2,4-Diamino-6,7-diisopropylpteridine is C12H18N6 . Its average mass is 246.311 Da and its monoisotopic mass is 246.159302 Da .Chemical Reactions Analysis
2,4-Diamino-6,7-diisopropylpteridine is used as a nucleophile and an intermediate in various chemical reactions to synthesize heterocyclic compounds . It is also used in the synthesis of efficient and stable inverted perovskite solar cells .Physical And Chemical Properties Analysis
The compound is stored at a temperature of 2-8°C . Its SMILES string is CC©c1nc2nc(N)nc(N)c2nc1C©C .Scientific Research Applications
Antimalarial Properties
2,4-Diamino-6,7-diisopropylpteridine has been studied for its antimalarial properties. Research indicates that it possesses an antimalarial index of 1:40 against Plasmodium gallinaceum. Notably, this compound shows no cross-resistance to proguanil- and sulphadiazine-proguanil-resistant strains of P. gallinaceum, and these strains are slightly hypersensitive to it (McConnachie, 1953).
Plant Pathogenic Bacteria Sensitivity
2,4-Diamino-6,7-diisopropylpteridine demonstrates specific growth inhibition against certain bacteria, including vibrios. It has been used for differentiating Vibrionaceae from Enterobacteriaceae and Pseudomonadaceae. A study examined its sensitivity among plant pathogenic bacteria, suggesting its potential in plant pathology research (Goto, 1988).
Potentiation of Sulphadimidine
This compound has been studied as a potentiator of sulphadimidine against Eimeria infections in chicks. It was found to enhance the effects of sulphadimidine against Eimeria tenella and Eimeria necatrix, suggesting potential applications in veterinary medicine (Horton‐Smith, Long, & Collier, 1960).
Vasodilation Properties
In another area of research, derivatives of 2,4-Diamino-6,7-diisopropylpteridine, specifically di- and triaminopyrimidine 3-oxides, have been investigated for their vasodilatory properties. These compounds act as hypotensives and are suggested to facilitate direct vasodilation (Mccall et al., 1983).
RNA Duplex BindingA variant of this compound, 2,4-diamino-6,7-dimethylpteridine, was studied for its ability to bind and sense an orphan cytosine in RNA duplexes. This research highlights its potential in molecular biology and genetics [(Sato, Toriyabe, Nishizawa, & Teramae, 2013)]
Antimalarial Properties of 2,4-Diamino-6,7-diisopropylpteridine
Antimalarial Activity
2,4-Diamino-6,7-diisopropylpteridine has been identified as having an antimalarial index of 1:40 against Plasmodium gallinaceum. Notably, strains of P. gallinaceum that are resistant to proguanil and sulphadiazine show no cross-resistance to this compound and are slightly hypersensitive to it. This suggests its potential utility in treating malaria strains resistant to conventional treatments (McConnachie, 1953).
Synergistic Combinations
Research has also explored the combination of 2,4-diamino-6,7-diisopropylpteridine with other compounds for enhanced antimalarial effects. Synergistic effects when combined with other antimalarial agents could potentially lead to more effective treatments for malaria (Ryley, 1953).
Structural Analogues
Further studies have been conducted on analogues of 2,4-diamino-6,7-diisopropylpteridine, exploring their antimalarial properties. Variations in the compound’s structure can lead to different levels of activity against malaria, providing insights into the development of new antimalarial drugs (Werbel & Degnan, 1987).
Cross-Resistance and Drug Resistance
Studies have noted that certain strains of P. gallinaceum resistant to other antimalarial drugs do not exhibit cross-resistance to 2,4-diamino-6,7-diisopropylpteridine. This is significant in the context of increasing drug resistance in malaria treatment (Colbry, Elslager, & Werbel, 1984).
Mechanism of Action
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Future Directions
properties
IUPAC Name |
6,7-di(propan-2-yl)pteridine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6/c1-5(2)7-8(6(3)4)16-11-9(15-7)10(13)17-12(14)18-11/h5-6H,1-4H3,(H4,13,14,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVXWXAMTVJGCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N=C(N=C2N=C1C(C)C)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191512 | |
Record name | O 129 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-6,7-diisopropylpteridine | |
CAS RN |
3810-29-5 | |
Record name | O 129 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003810295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O 129 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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